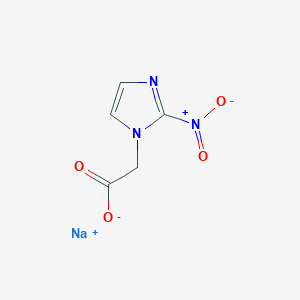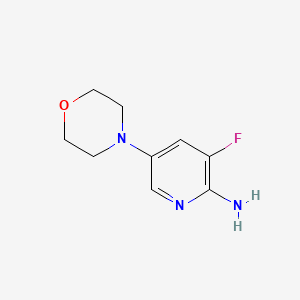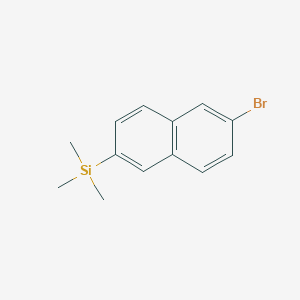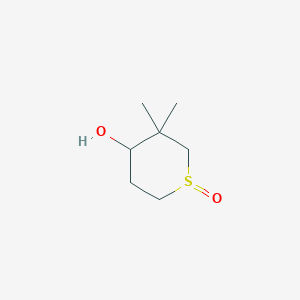
2-Butanone, 1-(phenylthio)-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(Phenylthio)butan-2-one is an organic compound characterized by the presence of a phenylthio group attached to a butan-2-one backbone
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-(Phenylthio)butan-2-one can be synthesized through several methods. One common approach involves the reaction of butan-2-one with thiophenol in the presence of a base such as sodium hydride. The reaction typically proceeds under mild conditions, yielding the desired product with good efficiency.
Industrial Production Methods: Industrial production of 1-(phenylthio)butan-2-one may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound, making it suitable for commercial applications.
Chemical Reactions Analysis
Types of Reactions: 1-(Phenylthio)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction of the carbonyl group can be achieved using reducing agents like sodium borohydride, leading to the formation of the corresponding alcohol.
Substitution: The phenylthio group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alkoxides.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Alcohols.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-(Phenylthio)butan-2-one has several applications in scientific research:
Chemistry: It serves as a building block in organic synthesis, enabling the construction of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-(phenylthio)butan-2-one involves its interaction with various molecular targets. The phenylthio group can participate in nucleophilic and electrophilic reactions, while the carbonyl group can undergo addition and substitution reactions. These interactions enable the compound to modulate biological pathways and exhibit diverse chemical reactivity.
Comparison with Similar Compounds
- 1-(Phenylthio)propan-2-one
- 1-(Phenylthio)pentan-2-one
- 1-(Phenylthio)hexan-2-one
Comparison: 1-(Phenylthio)butan-2-one is unique due to its specific chain length and the position of the phenylthio group. Compared to its analogs, it may exhibit different reactivity and biological activity, making it a valuable compound for targeted applications.
Properties
CAS No. |
57814-09-2 |
|---|---|
Molecular Formula |
C10H12OS |
Molecular Weight |
180.27 g/mol |
IUPAC Name |
1-phenylsulfanylbutan-2-one |
InChI |
InChI=1S/C10H12OS/c1-2-9(11)8-12-10-6-4-3-5-7-10/h3-7H,2,8H2,1H3 |
InChI Key |
ASZHUODKMNJAIR-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)CSC1=CC=CC=C1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(1S,3R,10S,11R,16R)-5,11,15,15-tetramethyl-2,7-dioxapentacyclo[8.8.0.0^{1,3.0^{4,8.0^{11,16]octadeca-4,8-dien-6-one](/img/structure/B13656069.png)



![1-[4-[2-[6-Amino-8-[(6-bromo-1,3-benzodioxol-5-yl)sulfanyl]purin-9-yl]ethyl]piperidin-1-yl]-2-hydroxypropan-1-one](/img/structure/B13656086.png)


![bis[(1R,2S,5R)-2-isopropyl-5-methylcyclohexyl] [(R)-hydroxy(2-methoxyphenyl)methyl]phosphonate](/img/structure/B13656101.png)

![5-Bromo-3-methylpyrazolo[1,5-a]pyrimidine](/img/structure/B13656105.png)

![3-[Tert-butyl-[2-(2,4-difluorophenyl)-2-hydroxyethyl]amino]propanenitrile](/img/structure/B13656113.png)
![5-Iodobenzo[b]thiophen-2-amine](/img/structure/B13656119.png)
